2-(Dimethylamino)propan-1-ol
Overview
Description
2-(Dimethylamino)propan-1-ol is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a structural motif in several compounds that have been synthesized and characterized for different purposes, ranging from catalysis in polymerization processes to the synthesis of natural insecticides.
Synthesis Analysis
The synthesis of compounds containing the 2-(dimethylamino)propan-1-ol unit has been reported in several studies. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes were synthesized and characterized, indicating the versatility of this group in forming stable complexes with metals such as titanium . Additionally, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a compound related to 2-(dimethylamino)propan-1-ol, was prepared as a key intermediate for synthesizing a natural insecticide, showcasing the compound's utility in organic synthesis .
Molecular Structure Analysis
The molecular structure of derivatives of 2-(dimethylamino)propan-1-ol has been elucidated using various techniques, including X-ray diffraction analysis. Crystal structures of these derivatives reveal details about their conformation and the interactions that stabilize their structures, such as hydrogen bonding and van der Waals forces . The intramolecular coordination of the dimethylamino group to titanium in the synthesized complexes further highlights the structural significance of the dimethylamino group .
Chemical Reactions Analysis
The reactivity of compounds containing the 2-(dimethylamino)propan-1-ol moiety has been explored in different chemical reactions. For example, the esterification of 3-(dimethylamino)propan-1-ol and its derivatives by N-acetylimidazole in acetonitrile was studied, revealing insights into the reaction mechanism and the influence of substitution on reaction rates . These findings contribute to a deeper understanding of the chemical behavior of compounds with the 2-(dimethylamino)propan-1-ol structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(dimethylamino)propan-1-ol derivatives have been investigated through various analytical methods. The absolute configurations and preferred conformations of these compounds have been determined using techniques such as ORD and NMR spectroscopy . Theoretical studies, including DFT and MP2 calculations, have been conducted to investigate the thermodynamic properties of these compounds, providing valuable information on their stability and reactivity .
Scientific Research Applications
Synthesis of Aryloxy Propanamines : O’Brien et al. (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, which are derived from 3-(dimethylamino)-1-phenyl-propan-1-ol. This synthesis involves the regiospecific opening of an azetidinium ion intermediate (O’Brien, Phillips, & Towers, 2002).
Alkylation and Ring Closure Reactions : Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, to generate a diverse library of compounds through different alkylation and ring closure reactions (Roman, 2013).
Viscosity Studies : Fu, Zhang, and Fu (2019) measured the viscosities of CO2-loaded 3-(dimethylamino)propan-1-ol (3DMA1P) aqueous solutions, contributing to the understanding of fluid dynamics in chemical processes (Fu, Zhang, & Fu, 2019).
Chemical Analysis Method Development : Jeżewska and Woźnica (2020) developed a method for determining propan-2-ol in workplace air, which included a step involving N,N-dimethylformamide, a compound related to 2-(Dimethylamino)propan-1-ol (Jeżewska & Woźnica, 2020).
Mechanism of Esterification : Madder et al. (1997) studied the esterification of 3-(Dimethylamino)propan-1-ol and its derivatives, providing insights into the reaction mechanisms in organic chemistry (Madder, Sebastian, Haver, Clercq, & Maskill, 1997).
Photophysical Behavior : Moreno Cerezo et al. (2001) examined the photophysical behavior of probes including 1-[6-(Dimethylamino)naphthalen-2-yl]propan-1-one in various solvents, contributing to the understanding of solvent effects on photophysical properties (Moreno Cerezo et al., 2001).
Pharmaceutical Intermediate Synthesis : Zhang et al. (2015) discussed the use of 3-(dimethylamino)-1-phenylpropan-1-ol as an important intermediate in the synthesis of antidepressants (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Photochemical Studies : Gruen and Schulte‐Frohlinde (1974) investigated the photo-oxidation of 4-Dimethylamino-2′,4′-dinitroazobenzene in propan-2-ol, providing insights into the photochemical behavior of azo dyes (Gruen & Schulte‐Frohlinde, 1974).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGYWLWIJLDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871239 | |
Record name | 1-Propanol, 2-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propan-1-ol | |
CAS RN |
15521-18-3 | |
Record name | 2-(Dimethylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15521-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-(dimethylamino)- | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26882 | |
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Record name | 1-Propanol, 2-(dimethylamino)- | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17707 | |
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Record name | 1-Propanol, 2-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Propanol, 2-(dimethylamino)- | |
Source | EPA DSSTox | |
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Record name | 2-(dimethylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.947 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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